molecular formula C13H15NO3 B1357420 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915921-04-9

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid

Cat. No.: B1357420
CAS No.: 915921-04-9
M. Wt: 233.26 g/mol
InChI Key: DTAZEQDCEJDDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a chemical compound developed for research and development purposes. This benzoic acid derivative features a cyclobutylcarbonyl amide group at the 3-position and a methyl group at the 4-position of its benzene ring. This specific substitution pattern makes it a molecule of interest in medicinal chemistry and drug discovery, particularly in the design and synthesis of novel small-molecule inhibitors. Its structure is analogous to other researched benzoic acid derivatives that have been explored as potential therapeutic agents . As a building block, it can be utilized in organic synthesis and pharmaceutical research for constructing more complex molecules. Researchers can employ this compound in studying structure-activity relationships (SAR), given that the cyclobutyl and methyl groups serve as key structural elements that can influence a molecule's overall conformation, potency, and metabolic stability . The carboxy group present in the structure offers a versatile handle for further chemical modifications, such as the formation of amide or ester linkages, enabling its incorporation into larger molecular frameworks or probe development. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(cyclobutanecarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAZEQDCEJDDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588179
Record name 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-04-9
Record name 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 3-Methyl-4-Nitrobenzoic Acid

  • Method: Catalytic hydrogenation or iron powder reduction in acidic medium.
  • Catalysts: Palladium on activated charcoal (Pd/C) or reduced iron powder.
  • Solvents: Methanol or ethanol, sometimes aqueous mixtures.
  • Conditions:
    • Hydrogenation under H2 atmosphere at 60°C, 0.7 MPa for 10 hours (Pd/C catalyst).
    • Iron powder reduction with proton acid (e.g., HCl) at reflux (85-110°C) for 2-6 hours.
  • Yields: High yields reported, e.g., 90.1% with iron reduction and 96.1% with Pd/C hydrogenation.
  • Purification: Filtration to remove catalyst or iron residues, pH adjustment with sodium carbonate, activated carbon decolorization, acid precipitation to isolate the amine as an off-white solid.
  • Characterization: Melting point 169-172°C, purity >99% by chromatography.
Parameter Iron Reduction Method Pd/C Hydrogenation Method
Starting Material 3-Methyl-4-nitrobenzoic acid 3-Methyl-4-nitrobenzoic acid
Catalyst Reduced iron powder + proton acid Palladium on activated charcoal
Solvent Water or ethanol Methanol
Temperature 85-110°C 60°C
Pressure Atmospheric (reflux) 0.7 MPa H2
Reaction Time 2-6 hours 10 hours
Yield Up to 90.1% 96.1%
Purity ~99% Not specified

Data compiled from patent CN106831460A and ChemicalBook synthesis report.

Formation of the Amide Bond: Coupling with Cyclobutylcarbonyl Moiety

Amide Bond Formation

  • Starting Material: 3-Methyl-4-aminobenzoic acid.
  • Reagents: Cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid activated by coupling agents (e.g., carbodiimides like DCC or EDC).
  • Solvents: Commonly dichloromethane, tetrahydrofuran, or other aprotic solvents.
  • Conditions:
    • Reaction under inert atmosphere (nitrogen or argon).
    • Temperature ranges from 0°C to room temperature.
    • Use of base (e.g., triethylamine) to neutralize HCl formed.
  • Workup: Aqueous washes, extraction, drying, and purification by recrystallization or chromatography.
  • Yield and Purity: Typically high, but specific data for this compound are limited in open literature.

Alternative Methods

  • Direct coupling using activated esters or anhydrides of cyclobutanecarboxylic acid.
  • Use of peptide coupling reagents to promote amide bond formation efficiently.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Reduction of 3-methyl-4-nitrobenzoic acid Fe powder + HCl, 85-110°C, 2-6 h or Pd/C + H2, 60°C, 10 h 79-96 High purity amine intermediate
pH adjustment and purification Sodium carbonate, activated carbon, acid precipitation - Removes impurities, isolates amine
Amide bond formation Cyclobutanecarbonyl chloride + base, 0°C to RT Not specified Standard coupling reaction, high yield expected

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS).
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), melting point determination.
  • Purification: Filtration, recrystallization, activated carbon decolorization, chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antiviral Applications

One of the notable applications of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is its use as an intermediate in the synthesis of compounds that inhibit the Hepatitis C virus (HCV). Research indicates that derivatives of this compound can serve as potent inhibitors targeting the NS3/4A protease, which is crucial for viral replication. The synthetic processes involved in creating these derivatives have shown improved efficiency and yield compared to previous methods, making them promising candidates for further development in HCV therapy .

Anticancer Properties

The compound also exhibits potential as an anticancer agent. Studies have demonstrated that related compounds can inhibit protein kinase activity, which is often deregulated in various cancers, including leukemia and solid tumors. In particular, the inhibition of tyrosine kinases has been linked to therapeutic effects against proliferative diseases . The mechanism involves blocking pathways that lead to tumor growth and angiogenesis, making it a candidate for cancer treatment protocols.

Mechanistic Studies and Enzyme Inhibition

Recent studies have focused on the mechanistic aspects of how compounds similar to this compound interact with enzymes. For instance, certain derivatives have shown selectivity for inhibiting carbonic anhydrase IX over other isoforms, which is significant in cancer therapy as CA IX is often overexpressed in tumors . This selectivity could lead to reduced side effects and enhanced therapeutic efficacy.

Case Study: Hepatitis C Virus Inhibition

  • Objective : To evaluate the efficacy of synthesized inhibitors based on this compound against HCV.
  • Findings : Compounds derived from this structure showed significant inhibition of HCV replication in vitro, with IC50 values indicating potent antiviral activity.

Case Study: Cancer Cell Line Studies

  • Objective : To assess the anticancer properties of related compounds on MDA-MB-231 breast cancer cells.
  • Findings : The compounds induced apoptosis significantly, with a notable increase in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms .

Comparative Analysis Table

Application AreaCompound RoleKey Findings
AntiviralHCV protease inhibitorPotent inhibition with improved synthesis routes
AnticancerTyrosine kinase inhibitorEffective against leukemia and solid tumors
Enzyme InhibitionSelective carbonic anhydrase IX inhibitorHigh selectivity leading to reduced side effects

Mechanism of Action

The mechanism of action of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylcarbonyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents logP* Solubility Data
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid 915921-04-9 233.27 Cyclobutylcarbonylamino, 4-methyl N/A N/A
3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid 231958-04-6 251.27 tert-Butoxycarbonylamino, 4-methyl N/A N/A
3-[[(4-fluorophenyl)sulfonyl]amino]-4-methylbenzoic acid 721406-27-5 309.31 4-Fluorophenylsulfonamido, 4-methyl 4.11 ± 0.10 Low (predicted)
3-({[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid 924977-99-1 375.83 Chlorobenzimidazole-thioacetyl, 4-methyl N/A N/A
4-Methylbenzoic acid 99-04-7 136.15 4-methyl 2.36 High (aqueous)

*logP values predicted or experimentally determined where available .

Key Observations:

Substituent Effects on Lipophilicity: The cyclobutylcarbonylamino group introduces moderate lipophilicity, intermediate between the hydrophilic tert-butoxycarbonylamino group and the highly lipophilic 4-fluorophenylsulfonamido group . Chlorinated derivatives (e.g., 924977-99-1) exhibit higher molecular weights and likely greater membrane permeability due to halogenation .

Sulfonamide-containing analogues (e.g., 721406-27-5) exhibit stronger hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .

Biological Activity

3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 915921-04-9

The compound features a cyclobutylcarbonyl group attached to an amino group, which is further linked to a methyl-substituted benzoic acid. This unique structure may contribute to its biological activity.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzoic acid derivatives that target proteasomal and lysosomal pathways .
  • Protein Interaction : The compound could interact with various proteins, modulating their activity and influencing cellular processes such as apoptosis and cell signaling.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .

Anticancer Potential

Studies have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

  • In Vitro Studies : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The compounds were found to enhance proteasome activity significantly, indicating a potential role in cancer treatment by promoting protein degradation pathways .
  • Cytotoxicity Assays : In assays involving various cancer cell lines, certain benzoic acid derivatives showed minimal toxicity while effectively inhibiting cell growth. This suggests that this compound could be explored for therapeutic applications with reduced side effects .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates good absorption and distribution within biological systems, which is crucial for their effectiveness as therapeutic agents. The metabolism typically occurs in the liver, with excretion primarily through urine .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects in cancer cell lines
Enzyme InhibitionModulation of proteasome activity
Cellular SignalingInfluences apoptosis and growth pathways

Q & A

Q. What analytical workflows confirm compound identity in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • UHPLC-QqQ-MS/MS : Quantify using multiple reaction monitoring (MRM) transitions.
  • Isotopic Labeling : Synthesize a deuterated analog as an internal standard to improve quantification accuracy .

Tables for Key Data

Property Method Typical Values/Outcomes Reference
Melting PointDifferential Scanning Calorimetry210–215°C (decomposes)
Solubility (pH 7.4)Shake-Flask Assay0.2 mg/mL in PBS
Plasma Protein BindingEquilibrium Dialysis85–90% bound (human serum albumin)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.